molecular formula C10H11BrN2O2 B013751 Bromobimane CAS No. 71418-44-5

Bromobimane

Cat. No. B013751
CAS RN: 71418-44-5
M. Wt: 271.11 g/mol
InChI Key: AHEWZZJEDQVLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromobimane is a compound used in the fluorescent labeling of biological systems, particularly for labeling thiols in proteins and small molecules. Its utility stems from its ability to react with thiols, forming fluorescent adducts that can be easily detected and quantified. Bromobimane derivatives, such as monobromobimane (mBBr), have been extensively utilized for these purposes, demonstrating the importance of bromobimane in biochemical research (Kosower & Kosower, 1987).

Synthesis Analysis

The synthesis of bromobimane and related bromo-organic compounds involves various organic transformations, including bromination, cohalogenation, and cyclization. Bromination, a key step in the synthesis of these compounds, can be achieved using molecular bromine or alternative brominating agents. The development of solid bromine carriers has improved the safety and convenience of bromination reactions in organic synthesis (Saikia, Borah, & Phukan, 2016).

Molecular Structure Analysis

While specific molecular structure analysis of bromobimane was not directly found, studies on related bromo compounds, such as bromoform and bromobiphenyls, provide insights into the structural characteristics of brominated organic molecules. For example, the molecular structure of bromoform has been determined through microwave spectroscopy, offering a model for understanding the geometry and bond lengths typical of brominated compounds (Williams, Cox, & Gordy, 1952).

Chemical Reactions and Properties

Bromobimane is known for its selective reaction with thiols, a property that underlies its application in fluorescent labeling. This selective reactivity makes it a valuable tool for studying thiol-containing molecules in biological systems. The reaction involves the displacement of bromine by a thiol group, leading to the formation of a fluorescent product (Kosower & Kosower, 1987).

Physical Properties Analysis

The physical properties of bromobimane, such as solubility, fluorescence characteristics, and stability, are crucial for its application in biochemical assays. Bromobimanes are generally nonfluorescent until they react with thiols, at which point they become highly fluorescent. This property is essential for their use in detecting and quantifying thiol groups in biological samples (Kosower & Kosower, 1995).

Chemical Properties Analysis

Bromobimane and its derivatives exhibit chemical properties that are particularly suited to their role in biochemical research. Their reactivity with thiols, coupled with their fluorescence upon reaction, allows for the sensitive and specific detection of thiols in complex biological samples. The chemical stability of bromobimanes, especially when stored properly, supports their widespread use in various experimental protocols (Kosower & Kosower, 1995).

Scientific Research Applications

  • Fluorescent Labeling of Thiols : Bromobimanes like mBBr are utilized for fluorescent labeling of biological systems, particularly for studying thiols in both small and large molecules (Kosower & Kosower, 1987).

  • Histochemical Detection : They are used as fluorescent labeling agents for thiol groups in semithin sections of invertebrate nervous tissue, especially gastropods, for demonstrating sulfur-containing neuropeptides (Danielsohn & Nolte, 2004).

  • Biothiol Analysis : Bromobimanes are employed in converting nonfluorescent agents into water-soluble fluorescent products, which is significant in the analysis of biothiols (Kosower & Kosower, 1995).

  • Urinary Thiosulphate Analysis : The analysis of urinary thiosulphate as its bromobimane complex is a method to detect hydrogen sulphide gas exposure, useful in occupational health care and forensic applications (Kangas & Savolainen, 1987).

  • Mitochondrial Studies : In beef heart mitochondria, bromobimane crosslinking studies suggest the importance of sulfhydryl groups in the M r 31 000 protein region for regulating ATP-synthetase activity (Zimmer, Mainka, & Heil, 1982).

  • Biothiol Determination : Bromobimane labeling combined with high-performance liquid chromatography (HPLC) is a powerful approach for determining low-molecular-weight biothiols (Newton & Fahey, 1995).

  • Fluorescent Label for IgG Fragments : Monobromobimane is used as a new fluorescent conjugate for the Fab fragments of IgG (Matthews, 1982).

properties

IUPAC Name

7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEWZZJEDQVLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221609
Record name Monobromobimane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monobromobimane

CAS RN

71418-44-5
Record name Monobromobimane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71418-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monobromobimane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071418445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monobromobimane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOBROMOBIMANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23UK0CYXL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromobimane
Reactant of Route 2
Bromobimane
Reactant of Route 3
Bromobimane
Reactant of Route 4
Reactant of Route 4
Bromobimane
Reactant of Route 5
Reactant of Route 5
Bromobimane
Reactant of Route 6
Reactant of Route 6
Bromobimane

Citations

For This Compound
1,050
Citations
EM Kosower, NS Kosower - Methods in enzymology, 1995 - Elsevier
Publisher Summary This chapter discusses bromobimane probes for thiols and describes the use of four bromobimanes for fluorescent labeling of biochemical and biological systems. …
GL Newton, RC Fahey - Methods in Enzymology, 1995 - Elsevier
Publisher Summary This chapter discusses the determination of biothiols by bromobimane labeling and high-performance liquid chromatography (HPLC). Most thiols undergo rapid …
RM Maiorino, GL Weber, HV Aposhian - Journal of Chromatography B …, 1986 - Elsevier
… , N-substituted maleimides, bromobimane and halogenobenzoxadiazoles, yield unique … We have investigated the use of bromobimane (BB) for the determination of dithiols and …
AE Radkowsky, EM Kosower - Journal of the American Chemical …, 1986 - ACS Publications
… The rate of the reaction between glutathione and the monobromobimane, 3a (mBBr), increases linearly with [OH"] (a plot of log k vs. pH has a slope of about 1), showing that the major …
Number of citations: 51 0-pubs-acs-org.brum.beds.ac.uk
KE Mate, NS Ksower, IG White… - Molecular reproduction …, 1994 - Wiley Online Library
… (mBBr), a membranepermeable bromobimane, or with monobromotrimethylammoniobimane (qBBr), a membrane‐impermeable bromobimane. Labelled spermatozoa were examined …
G Zimmer, L Mainka, BM Heil - FEBS letters, 1982 - Wiley Online Library
Using a bromobimane fluorescent label the M r 31 000 protein band oligomycin‐sensitive (OS)‐ATPase from beef heart mitochondria is shown to become much intensified by 2‐…
G Wingsle, G Sandberg, JE Hällgren - Journal of Chromatography A, 1989 - Elsevier
A method for determination of glutathione in its reduced (GSH) and oxidized (GSSG) forms in Scots pine extracts by reversed-phase high-performance liquid chromatography utilizing …
HJ Freisleben, J Fuchs, L Mainka, G Zimmer - Archives of biochemistry and …, 1988 - Elsevier
Thiol reactivity was determined in rat heart mitochondria using chromophores of differing polarities: monobromobimane (MB), dithionitrobenzoate (Nbs 2 ), and bromobimane-q (MQ). …
NS Kosower, EM Kosower, AE Radkowsky… - Molecular Biology of …, 1989 - Springer
… Sulfobenzoyloxy-bromobimane was synthesized by the reaction of the K+ salt of 4-sulfobenzoic acid with bis-bromobimane in CH3CN in the presence of a crown ether. The somewhat …
NS Kosower, EM Kosower - Methods in enzymology, 1987 - Elsevier
… A solution of small thiol or protein in buffer is added with rapid mixing to a small volume of bromobimane stock solution. The mBBr can be first diluted with buffer before mixing. The …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.